molecular formula C11H10BrF3OS B14053518 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053518
M. Wt: 327.16 g/mol
InChI Key: QFKQYYNEUIZNEW-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H10BrF3OS This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the propan-2-one moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The presence of the propan-2-one moiety allows for addition reactions with nucleophiles.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents .

Scientific Research Applications

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.

    Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.

    Phenylboronic pinacol esters: Used in drug design and delivery.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-7(16)5-8-3-2-4-10(9(8)6-12)17-11(13,14)15/h2-4H,5-6H2,1H3

InChI Key

QFKQYYNEUIZNEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)CBr

Origin of Product

United States

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